神经节苷脂GM2钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

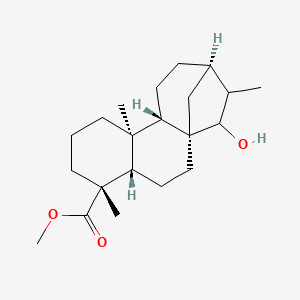

Ganglioside GM2 sodium salt is a glycosphingolipid that is predominantly found in the outer leaflet of the plasma membrane of vertebrate cells, especially in the nervous system . It plays a crucial role in cell signaling and metabolism . Gangliosides are amphipathic molecules with a negatively charged head group modified with carbohydrate groups . The head group of Ganglioside GM2 consists of a single sialic acid .

科学研究应用

Ganglioside GM2 sodium salt has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is studied for its role in neurodegenerative diseases such as Tay-Sachs disease, where the accumulation of GM2 gangliosides leads to severe neurological dysfunction . In cancer research, gangliosides are investigated for their role in tumor progression and immune modulation . Additionally, gangliosides are used in studies related to cell signaling, membrane biochemistry, and the development of therapeutic strategies for lysosomal storage disorders .

作用机制

Target of Action

Ganglioside GM2 is a type of sialylated glycolipid, primarily present at the cell surface membrane . It is involved in a variety of cellular signaling events . The primary targets of Ganglioside GM2 are the receptor tyrosine kinases (RTKs) located in the outer leaflet of the plasma membrane . These RTKs play a crucial role in cell-cell and cell-matrix interactions .

Mode of Action

Ganglioside GM2 interacts with its targets, the RTKs, through their association with lipid rafts . This interaction leads to modulation of signal transduction . During malignant transformation, the composition of these glycosphingolipids is altered, leading to structural and functional changes . Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they have a strong impact on anti-tumor immunity and promote tumor progression .

Biochemical Pathways

Gangliosides are produced through sequential steps of glycosylation and sialylation . Glycosylation occurs post-translationally in case of proteins, and post-synthesis for lipids . Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .

Pharmacokinetics

It is known that gangliosides are constantly synthesized and catabolized by highly regulated pathways . Ceramide, which forms the hydrophobic backbone of gangliosides, is synthesized in the endoplasmic reticulum, and glycosylated and sialylated in the Golgi apparatus .

Result of Action

The accumulation of Ganglioside GM2 in the lysosomes of individuals leads to various diseases such as Tay-Sachs disease and GM2-activator deficiency . It also results in the CNS of patients with and animal models of mucopolysaccharide storage disorders and Niemann-Pick disease types A, C1, and C2 .

Action Environment

The action of Ganglioside GM2 Sodium Salt is influenced by the tumor microenvironment . The shedding of gangliosides by tumor cells is mainly suppressive to allow tumor cells to escape immune recognition . The opposite effect has been observed as well, depending on the type and concentration of individual gangliosides .

安全和危害

生化分析

Biochemical Properties

Ganglioside GM2 Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is enriched in ganglioside GM2 compared with nonapoptogenic GBM cells, and induces activated T cell death when used at a concentration of 150 µg/ml in vitro .

Cellular Effects

Ganglioside GM2 Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ganglioside GM2 Sodium Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Ganglioside GM2 Sodium Salt shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ganglioside GM2 Sodium Salt vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ganglioside GM2 Sodium Salt is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Ganglioside GM2 Sodium Salt is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ganglioside GM2 Sodium Salt and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

The synthesis of gangliosides, including Ganglioside GM2 sodium salt, occurs in the endoplasmic reticulum and Golgi apparatus . The hydrophobic ceramide backbone is synthesized in the endoplasmic reticulum, followed by glycosylation and sialylation in the Golgi apparatus . Glycosyltransferases add the final complement of carbohydrate groups to form individual gangliosides before vesicles of the secretory pathway transport the gangliosides to the cell surface . Industrial production methods involve the extraction and purification of gangliosides from biological tissues, such as bovine brain .

化学反应分析

Ganglioside GM2 sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of Ganglioside GM2 can lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .

相似化合物的比较

Ganglioside GM2 sodium salt is part of a larger family of glycosphingolipids, including GM1, GD1a, and GD1b . These compounds share similar structural features, such as the ceramide backbone and sialic acid head group . they differ in the number and arrangement of carbohydrate groups attached to the head group . Ganglioside GM2 is unique in its specific carbohydrate composition and its role in certain lysosomal storage disorders, such as Tay-Sachs disease .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ganglioside GM2 Sodium Salt involves the chemical modification of a precursor molecule to obtain the final product. The pathway involves several steps of chemical reactions, including protection and deprotection of functional groups, glycosylation, and deacetylation. The final step involves the addition of sodium salt to the ganglioside GM2 molecule to obtain the sodium salt form of the compound.", "Starting Materials": [ "N-acetylneuraminic acid", "D-galactose", "D-glucose", "Phosphatidylcholine", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Tetra-n-butylammonium fluoride", "Trifluoroacetic acid", "Sodium methoxide" ], "Reaction": [ "Protection of the hydroxyl group of N-acetylneuraminic acid with acetic anhydride to obtain N-acetylneuraminic acid acetate", "Deprotection of the hydroxyl group of N-acetylneuraminic acid acetate using sodium methoxide to obtain N-acetylneuraminic acid", "Glycosylation of N-acetylneuraminic acid with D-galactose using tetra-n-butylammonium fluoride as a catalyst to obtain GM3 ganglioside", "Deacetylation of GM3 ganglioside using trifluoroacetic acid to obtain GM2 ganglioside", "Addition of phosphatidylcholine to GM2 ganglioside to obtain ganglioside GM2", "Addition of sodium hydroxide to ganglioside GM2 to obtain ganglioside GM2 sodium salt" ] } | |

CAS 编号 |

19600-01-2 |

分子式 |

C68H123N3O26 |

分子量 |

1398.727 |

IUPAC 名称 |

(2R,4R,5S,6S)-5-acetamido-2-[[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1 |

InChI 键 |

USMMPBVNWHAJBE-YMEOXFOQSA-N |

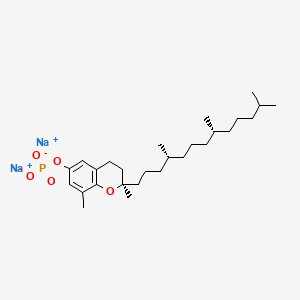

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OCC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

外观 |

Unit:500 µgPurity:98+%Physical solid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)

![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

![(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione](/img/structure/B561254.png)